Unguisin A -

Unguisin A

Catalog Number: EVT-10918162
CAS Number:
Molecular Formula: C40H54N8O7
Molecular Weight: 758.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Unguisin A is a peptide.
Unguisin A is a natural product found in Aspergillus unguis with data available.
Overview

Unguisin A is a cyclic heptapeptide that contains the amino acid γ-aminobutyric acid and is derived from the fungus Emericella unguis (formerly known as Aspergillus unguis). This compound was first isolated by Malmstrom in 1999, who identified it as part of a new class of cyclic peptides. The structure of unguisin A features a unique arrangement of amino acids, including L-phenylalanine, two D-valines, two D-alanines, and a D-tryptophan, which contribute to its biological properties and potential applications in science and medicine .

Source and Classification

Unguisin A is classified as a cyclic peptide due to its ring structure formed by the linkage of amino acid residues. It is specifically categorized as a γ-aminobutyric acid-containing cyclic heptapeptide. The primary source of unguisin A is the marine-derived fungus Emericella unguis, which has been studied for its production of various bioactive compounds .

Synthesis Analysis

Methods

The total synthesis of unguisin A was first reported in 2011, confirming its structure through a series of chemical reactions. The synthesis involved the macrocyclization of a flexible linear precursor that contained γ-aminobutyric acid. This process was noted for its efficiency, yielding high amounts of the desired cyclic product .

Technical Details

The synthetic route employed retrosynthetic analysis to deconstruct the molecule into simpler precursors. Key steps included:

  1. Formation of Linear Precursor: Initial synthesis involved creating a linear peptide that could be cyclized.
  2. Macrocyclization: The cyclization step utilized conditions that favored rapid formation and high yield, confirming the structural integrity of unguisin A.
  3. Characterization: The final product was characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to ensure its identity and purity .
Molecular Structure Analysis

Structure

Unguisin A has a complex molecular structure characterized by its cyclic nature and specific arrangement of amino acids. The cyclic structure is stabilized by hydrogen bonds and hydrophobic interactions among the side chains of the amino acids.

Data

The molecular formula for unguisin A is C₁₈H₃₃N₇O₈, and it has a molecular weight of approximately 421.5 g/mol. Its structural features include:

  • Cyclic Heptapeptide Backbone: Comprised of seven amino acids.
  • Functional Groups: Contains amine groups from amino acids and carboxylic acid functionalities that contribute to its reactivity and biological activity .
Chemical Reactions Analysis

Reactions

Unguisin A can participate in various chemical reactions typical for peptides, including:

  1. Hydrolysis: Under acidic or basic conditions, unguisin A can hydrolyze to yield free amino acids.
  2. Deamidation: This reaction can occur under certain conditions, affecting the stability and activity of the peptide.
  3. Cyclization Reactions: The formation of unguisin A itself involves cyclization reactions that are crucial for establishing its bioactive conformation .

Technical Details

The reactivity of unguisin A is influenced by its cyclic structure, which can enhance stability against enzymatic degradation compared to linear peptides. This property makes it an interesting candidate for drug development.

Mechanism of Action

Data

Research into similar compounds suggests that unguisin A may interact with neurotransmitter systems or exhibit antimicrobial properties, although detailed mechanisms remain to be elucidated through further studies .

Physical and Chemical Properties Analysis

Physical Properties

Unguisin A is typically characterized by:

  • Appearance: White to off-white powder.
  • Solubility: Soluble in water and organic solvents like methanol.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under physiological conditions but susceptible to hydrolysis under extreme pH.
  • Reactivity: Can undergo typical peptide bond reactions such as hydrolysis and oxidation.

Relevant data indicate that these properties contribute to its potential applications in pharmaceuticals and biochemistry .

Applications

Unguisin A has potential applications in various scientific fields:

  • Pharmaceutical Research: Due to its unique structure, it may serve as a lead compound for developing new drugs targeting neurological disorders or infections.
  • Biochemical Studies: Its properties make it suitable for studying peptide interactions with biological receptors or enzymes.
  • Natural Product Chemistry: As a natural product derived from fungi, it contributes to the understanding of bioactive compounds in marine ecosystems .
Introduction to Unguisin A: Discovery and Taxonomic Context

Historical Isolation from Emericella unguis and Related Ascomycetes

Unguisin A was first isolated in 1999 from the marine-derived ascomycete fungus Emericella unguis (now reclassified as Aspergillus unguis) during investigations into the secondary metabolites of marine fungi [7] [8]. Initial cultivations utilized solid rice-based media, a method optimized for eliciting cyclic peptide production in fungi. The compound was purified through a combination of vacuum liquid chromatography and reversed-phase high-performance liquid chromatography (HPLC), yielding a white amorphous solid [1] [7]. Structural elucidation via nuclear magnetic resonance (NMR) spectroscopy revealed a cyclic heptapeptide framework, distinguishing it from other known fungal metabolites. This discovery marked the founding member of the unguisin family, which now includes over 10 structurally related congeners (e.g., unguisins B–K) [1] [3] [8].

The isolation of unguisin A coincided with the characterization of depsidones and other bioactive compounds from Emericella unguis, highlighting this fungus as a prolific source of structurally unique natural products [4] [7]. Subsequent isolations confirmed that unguisin production occurs under standard laboratory fermentation conditions without requiring marine-specific nutrients, though salinity stress can modulate yield [5] [7].

  • Table 1: Key Historical Milestones in Unguisin Research
    YearMilestoneSignificanceReference
    1999First isolation of unguisin AIdentification of foundational cyclic heptapeptide structureMalmström et al.
    2002Discovery of unguisin CExpanded structural diversity; confirmed conserved GABA residueMalmström et al.
    2024Identification of unguisin JRevealed NRPS substrate flexibility in Aspergillus heteromorphus [1]
    2025Biosynthetic gene cluster characterizationElucidation of methyltransferase role in β-methylphenylalanine formation [3]

Phylogenetic Distribution Across Aspergillus and Marine-Derived Fungal Lineages

The reclassification of Emericella unguis to Aspergillus unguis under unified fungal nomenclature reflects its phylogenetic position within the Aspergillus genus, specifically the section Nidulantes [4] [5] [9]. This section comprises 65 species, with Aspergillus unguis, Aspergillus croceus, and Aspergillus israelensis forming a distinct clade supported by multi-locus sequencing (internal transcribed spacer, β-tubulin, calmodulin) [5] [9]. Unguisin-producing strains exhibit a broad geographic distribution across marine and terrestrial environments:

  • Marine Isolates: Recovered from sediments (Bohai Sea, China), sponges, seaweed (Sargassum spp.), and jellyfish [5] [7] [10].
  • Terrestrial Isolates: Found in soils, forest litter, and indoor environments (e.g., household dust) [4] [9].

Genome mining has identified homologous non-ribosomal peptide synthetase (NRPS) biosynthetic gene clusters (BGCs) in diverse Aspergillus species, including Aspergillus violaceofuscus (unguisins A/B), Aspergillus campestris (unguisins H/I), and Aspergillus candidus (unguisins A/E/F/K) [3] [8]. This distribution underscores the evolutionary conservation of unguisin biosynthesis machinery across phylogenetically related fungi adapted to saline ecosystems [3] [5].

  • Table 2: Fungal Species Documented to Produce Unguisins
    Fungal SpeciesNatural HabitatUnguisin VariantsDetection Method
    Aspergillus unguis (Emericella unguis)Marine sediments, seaweedUnguisins A, B, CHPLC, NMR, LC-MS
    Aspergillus heteromorphusTerrestrial soilUnguisins B, JHRESIMS, Marfey’s analysis
    Aspergillus candidusMarine spongeUnguisins A, E, F, KGene knockout, HPLC-PDA
    Aspergillus violaceofuscusDecaying plant matterUnguisins A, BHeterologous expression

Structural Uniqueness: Gamma-Aminobutyric Acid Integration and d-Amino Acid Enrichment

Unguisin A (molecular formula: C₄₁H₅₆N₈O₇) features a 21-atom macrocyclic ring formed by seven amino acid residues, with two distinctive characteristics:

  • Gamma-Aminobutyric Acid (GABA) Integration: Positioned at residue 7, the non-proteinogenic amino acid GABA (γ-aminobutyric acid) introduces conformational flexibility due to its aliphatic four-carbon chain. This residue is universally conserved across all known unguisins and is critical for macrocycle formation via amide bond formation with the N-terminal d-alanine [1] [6] [7].
  • d-Amino Acid Enrichment: The peptide incorporates up to five d-configured amino acids. The N-terminal d-alanine (position 1) is strictly conserved, while positions 2–6 exhibit variability, including d-phenylalanine, d-leucine, or d-valine [1] [3] [8]. Stereochemistry is established via epimerization domains in the NRPS assembly line and validated by Marfey’s reagent analysis [1] [8].

The structural variability among unguisins arises from substitutions at positions 2–6. For example:

  • Unguisin A: Cyclo-(d-Ala-d-Val-l-Phe-d-Val-d-Ala-d-Trp-GABA)
  • Unguisin K: Cyclo-(d-Ala-d-Leu-l-Phe-d-Val-d-Ala-d-Trp-GABA) [3]

This diversity stems from the relaxed substrate specificity of adenylation (A) and condensation (C) domains in the NRPS enzyme UngA [1] [8]. Notably, the d-Trp-GABA-d-Ala motif is conserved across the family, suggesting a structural or biosynthetic imperative [3] [7].

  • Key Structural Features Validated by Spectroscopy
  • Macrocycle Conformation: Nuclear Overhauser effect spectroscopy (NOESY) correlations confirm transannular hydrogen bonds between GABA-CO and d-Ala-NH [1].
  • Amino Acid Configuration: Absolute stereochemistry determined by acid hydrolysis followed by Marfey’s derivatization and liquid chromatography-mass spectrometry (LC-MS) comparison to standards [1] [8].
  • Biosynthetic Flexibility: Methyltransferase domains in some BGCs (e.g., ungE') enable β-methylation of phenylalanine precursors, as in unguisin E [3].

The integration of non-proteinogenic building blocks like GABA and d-amino acids distinguishes unguisins from typical ribosomal peptides and underpins their potential as anion-binding agents or enzyme modulators [6] [7].

Properties

Product Name

Unguisin A

IUPAC Name

(3R,6R,9R,12S,15R,18R)-12-benzyl-3-(1H-indol-3-ylmethyl)-6,18-dimethyl-9,15-di(propan-2-yl)-1,4,7,10,13,16,19-heptazacyclotricosane-2,5,8,11,14,17,20-heptone

Molecular Formula

C40H54N8O7

Molecular Weight

758.9 g/mol

InChI

InChI=1S/C40H54N8O7/c1-22(2)33-39(54)44-25(6)35(50)45-31(20-27-21-42-29-16-11-10-15-28(27)29)37(52)41-18-12-17-32(49)43-24(5)36(51)47-34(23(3)4)40(55)46-30(38(53)48-33)19-26-13-8-7-9-14-26/h7-11,13-16,21-25,30-31,33-34,42H,12,17-20H2,1-6H3,(H,41,52)(H,43,49)(H,44,54)(H,45,50)(H,46,55)(H,47,51)(H,48,53)/t24-,25-,30+,31-,33-,34-/m1/s1

InChI Key

JLLVQPKAQVOYFS-KVOZXUITSA-N

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCC(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C)CC4=CC=CC=C4)C(C)C

Isomeric SMILES

C[C@@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCCCC(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C)CC4=CC=CC=C4)C(C)C

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